molecular formula C10H10F3N B12959353 2-Methyl-5-(trifluoromethyl)isoindoline CAS No. 205370-11-2

2-Methyl-5-(trifluoromethyl)isoindoline

Cat. No.: B12959353
CAS No.: 205370-11-2
M. Wt: 201.19 g/mol
InChI Key: WDQJJZZNOVSOLW-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)isoindoline is a heterocyclic compound that belongs to the isoindoline family. Isoindolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a trifluoromethyl group in the compound enhances its chemical stability and lipophilicity, making it a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(trifluoromethyl)isoindoline can be achieved through several methods. One common approach involves the condensation of an aromatic primary amine with a trifluoromethyl-substituted phthalic anhydride. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures, usually around 100-150°C, to facilitate the formation of the isoindoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solventless reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(trifluoromethyl)isoindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the isoindoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid.

Major Products Formed

    Oxidation: Isoindoline-1,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated isoindoline derivatives.

Scientific Research Applications

2-Methyl-5-(trifluoromethyl)isoindoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in targeting specific receptors and enzymes.

    Industry: Utilized in the production of agrochemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)isoindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to increased biological activity. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-Methylisoindoline: Lacks the trifluoromethyl group, resulting in lower chemical stability and lipophilicity.

    5-(Trifluoromethyl)isoindoline: Similar structure but without the methyl group, leading to different biological activities.

    Isoindoline-1,3-dione: An oxidized form of isoindoline with different reactivity and applications.

Uniqueness

2-Methyl-5-(trifluoromethyl)isoindoline is unique due to the presence of both methyl and trifluoromethyl groups, which enhance its chemical stability, lipophilicity, and biological activity. These properties make it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

CAS No.

205370-11-2

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

2-methyl-5-(trifluoromethyl)-1,3-dihydroisoindole

InChI

InChI=1S/C10H10F3N/c1-14-5-7-2-3-9(10(11,12)13)4-8(7)6-14/h2-4H,5-6H2,1H3

InChI Key

WDQJJZZNOVSOLW-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1)C=C(C=C2)C(F)(F)F

Origin of Product

United States

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